
N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholinopyrimidin-5-yl)picolinamide and N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine are heterocyclic compounds that contain a morpholine ring and a pyrimidine ring. These types of compounds are often used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . For example, the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom often involves [3+3], [4+2], or [5+1] heterocyclization reactions .Molecular Structure Analysis
N-(2-morpholinopyrimidin-5-yl)picolinamide contains a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .Scientific Research Applications
Synthesis and Precursor Applications
- Synthesis of Pyrimidine Precursors : A study by Šterk et al. (2012) outlined an efficient synthetic approach for functionalized 5-methylpyrimidine derivatives. These compounds are crucial in the synthesis of rosuvastatin, a widely used statin, and the method reported does not require metal catalysis or cryogenic conditions, offering a simpler alternative to existing methodologies Šterk et al. (2012).
Medical Imaging and Disease Research
- Imaging in Parkinson's Disease : The synthesis of a PET imaging agent, HG-10-102-01, useful for imaging the LRRK2 enzyme in Parkinson's disease, was described by Wang et al. (2017). The compound was synthesized from 2,4,5-trichloropyrimide and showed high radiochemical purity and significant yield Wang et al. (2017).
Antimicrobial and Antibiotic Activity
- Antibiotic Activity Modulation : A study by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various bacteria and fungi. The compound showed potential in reducing the minimum inhibitory concentration of amikacin against certain bacterial strains Oliveira et al. (2015).
Biological Interactions and Pharmacology
- Carbonic Anhydrase Inhibition : Supuran et al. (2013) reported the synthesis of sulfonamide inhibitors, including compounds with morpholino groups, which showed significant inhibition of carbonic anhydrase isoenzymes. These findings have implications in understanding the biological roles of these enzymes Supuran et al. (2013).
- Cancer Treatment Research : The paper by Certal et al. (2014) discussed the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. This research highlights the role of pyrimidinone indoline amides in cancer pharmacology Certal et al. (2014).
Chemical Synthesis and Reactions
- Cycloaddition Reactions : Minami et al. (1975) described cycloaddition reactions involving N-sulfinylsulfonamides, leading to amidine derivatives. This research contributes to the understanding of chemical reactions involving sulfonamides Minami et al. (1975).
Fluorescence and Binding Studies
- Fluorescence Binding Studies : Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including compounds with pyrimidinyl sulfamoyl groups, and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies Meng et al. (2012).
Mechanism of Action
The mechanism of action of these types of compounds can also vary widely depending on their specific structures and the biological systems in which they are used. Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and anticancer activities .
Safety and Hazards
The safety and hazards of these types of compounds can also vary widely depending on their specific structures. For example, (2-Morpholinopyrimidin-5-yl)methanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,12-13-4-2-1-3-5-13)18-14-10-16-15(17-11-14)19-6-8-22-9-7-19/h1-5,10-11,18H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNQUBZVKYPMOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

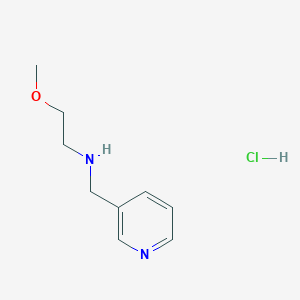
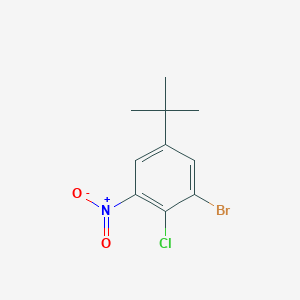
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
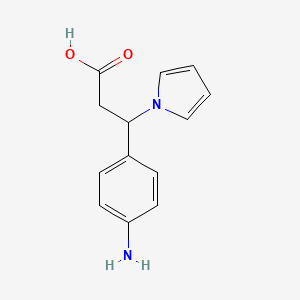
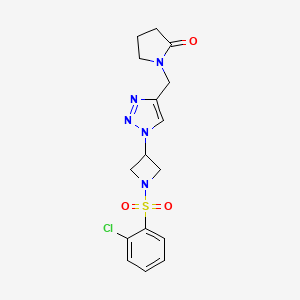
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
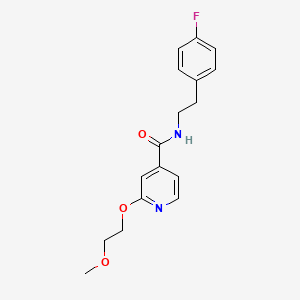

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)
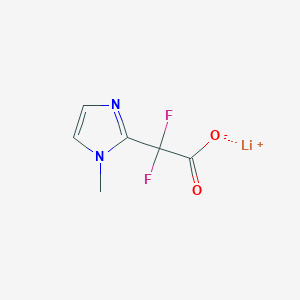
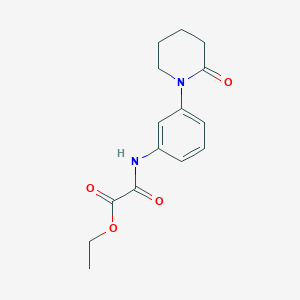
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)